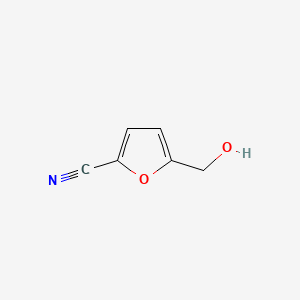

5-(Hydroxymethyl)furan-2-carbonitrile

描述

IUPAC Nomenclature and Chemical Registry Information

5-(Hydroxymethyl)furan-2-carbonitrile is systematically named according to IUPAC rules as This compound , reflecting its furan backbone substituted with a hydroxymethyl group at position 5 and a nitrile group at position 2. Key registry identifiers include:

The compound belongs to the furan derivatives class, characterized by a five-membered aromatic ring containing one oxygen atom. Its systematic naming prioritizes the nitrile group (-CN) as the principal functional group, with the hydroxymethyl (-CH₂OH) substituent assigned the lower positional number in accordance with IUPAC numbering rules.

Molecular Geometry and Electronic Structure Analysis

The molecular geometry of this compound is defined by its planar furan ring and the spatial orientation of substituents:

Key Structural Features:

Electronic Properties:

- Conjugation Effects : The nitrile group withdraws electron density via resonance, polarizing the furan ring and influencing reactivity.

- Hydrogen Bonding : The hydroxymethyl group participates in intramolecular hydrogen bonding with the furan oxygen, stabilizing the molecular structure.

Table 1: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Source Reference |

|---|---|---|

| C2-C≡N | 1.16 Å | |

| C5-CH₂OH | 1.43 Å | |

| C-O-C (furan ring) | 112° | |

| O-H⋯O (intramolecular) | 2.70–2.73 Å |

Spectroscopic Characterization (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 6.55 | Doublet | H-3 and H-4 (furan) |

| 4.50 | Singlet | -CH₂OH (hydroxymethyl) |

| 3.70 | Broad | -OH (exchangeable) |

| Signal (δ, ppm) | Assignment |

|---|---|

| 161.2 | C-2 (nitrile-attached) |

| 152.4 | C-5 (hydroxymethyl) |

| 117.8 | C≡N (nitrile) |

| 57.9 | -CH₂OH |

Fourier-Transform Infrared (FT-IR) Spectroscopy:

| Band (cm⁻¹) | Assignment |

|---|---|

| 3300–3500 | O-H stretching |

| 2240 | C≡N stretching |

| 1600 | C=C (furan ring) |

| 1250–1000 | C-O-C (furan ring) |

High-Performance Liquid Chromatography (HPLC):

| Column | Mobile Phase | Retention Time |

|---|---|---|

| Newcrom R1 | Acetonitrile/H₂O/H₃PO₄ | 8.2 min |

The NMR and IR data confirm the presence of both nitrile and hydroxymethyl functional groups, while MS fragmentation patterns align with the proposed structure. HPLC analysis demonstrates the compound’s stability under reverse-phase conditions.

属性

IUPAC Name |

5-(hydroxymethyl)furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOLIZQQNMUXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237549 | |

| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89149-70-2 | |

| Record name | 5-(Hydroxymethyl)-2-furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89149-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089149702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)furan-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Hydroxymethyl-2-furancarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE3Y5F8RJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

5-(Hydroxymethyl)furan-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then dehydrated to produce this compound . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound often involves the catalytic conversion of biomass-derived furfural. This process is advantageous due to the renewable nature of the starting material. The conversion typically involves catalytic hydrogenation followed by nitrile formation .

化学反应分析

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes selective oxidation to form carbonyl or carboxylic acid derivatives.

Key findings:

- Enzymatic oxidation by Gluconobacter oxydans achieves 100% conversion with high selectivity for carboxylic acid derivatives .

- The NaOBu/O₂ system proceeds via a radical pathway, confirmed by inhibition studies with BHT .

Reduction Reactions

The nitrile (-CN) group can be reduced to primary amines or undergo hydrogenation of the furan ring.

Key findings:

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions under activated conditions.

| Reagent | Product | Conditions | References |

|---|---|---|---|

| Tosyl chloride (TsCl) | 5-(Tosyloxymethyl)furan-2-carbonitrile | Pyridine, 0°C | |

| NaN₃ (DMF, 60°C) | 5-(Azidomethyl)furan-2-carbonitrile | SN2 displacement |

Example reaction:

Cycloaddition Reactions

The nitrile group forms nitrile oxides, enabling [3+2] cycloadditions.

| Dienophile | Product | Conditions | References |

|---|---|---|---|

| Alkenes (e.g., styrene) | 3-(2-Furanyl)-4,5-dihydroisoxazole derivatives | Room temperature, 12h |

Mechanism:

- In situ generation of nitrile oxide via chlorination/oximation.

- Cycloaddition with alkenes yields isoxazoline derivatives .

Nucleophilic Additions

The nitrile group reacts with nucleophiles to form amidines or imidates.

| Nucleophile | Product | Conditions | References |

|---|---|---|---|

| NH₃ (g) | 5-(Hydroxymethyl)furan-2-carboxamidine | Ethanol, 80°C, 24h | |

| Methanol (NaOMe) | 5-(Hydroxymethyl)furan-2-imidate | Anhydrous MeOH, reflux |

Polymerization and Condensation

The compound serves as a precursor for bio-based polymers:

- Polyurethane synthesis : Reacts with diisocyanates to form furan-containing polyurethanes .

- Self-healing materials : Participates in Diels-Alder reactions with dienes under thermal control .

Stability and Side Reactions

- Acidic conditions : Risk of furan ring opening to levulinic acid derivatives .

- Alkaline conditions : Cannizzaro reaction may occur, yielding 2,5-furandicarboxylic acid .

This compound's versatility in oxidation, reduction, and cycloaddition reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and sustainable polymers. Experimental protocols emphasize controlling reaction conditions to avoid undesired side products.

科学研究应用

Chemical Synthesis

5-(Hydroxymethyl)furan-2-carbonitrile serves as an important intermediate in the synthesis of various furan derivatives. These derivatives are valuable due to their ability to replace petroleum-based chemicals, thus contributing to sustainability efforts. The compound can be transformed into numerous products through various chemical reactions, including:

- Oxidation : this compound can be oxidized to form 5-hydroxymethylfurancarboxylic acid, which is a precursor for further synthetic pathways leading to high-value chemical intermediates .

- Esterification and Etherification : The presence of hydroxyl and nitrile functional groups allows for esterification and etherification reactions, making it suitable for producing polymers and resins .

- Catalytic Hydrogenolysis : This process can convert this compound into 2,5-dimethylfuran, a promising biofuel candidate due to its favorable combustion properties and energy density .

Pharmaceutical Applications

The furan ring structure of this compound contributes to its potential use in pharmaceuticals. Research indicates that derivatives of hydroxymethylfurfural exhibit biological activities that could be harnessed for therapeutic purposes. Some notable applications include:

- Antioxidant Properties : Studies have shown that compounds derived from hydroxymethylfurfural can protect cells from oxidative damage, suggesting potential uses in treating oxidative stress-related diseases .

- Anti-inflammatory Effects : There is evidence that furan derivatives may have anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs .

Agricultural Applications

In agriculture, this compound and its derivatives are being investigated for their potential as fungicides and plant protection agents. The ability of these compounds to interact with biological systems makes them suitable candidates for enhancing crop resilience against pests and diseases .

Biorefinery and Renewable Resources

The compound plays a significant role in biorefinery processes aimed at converting biomass into valuable chemicals. As an intermediate derived from carbohydrates, it supports the shift from fossil fuels to renewable resources. Its applications in biorefineries include:

- Production of Biofuels : The conversion of biomass-derived sugars into this compound can lead to the synthesis of biofuels like 2,5-dimethylfuran, which is considered a drop-in replacement for gasoline .

- Value-added Chemicals : The compound can be further processed into various high-value chemicals used in everyday products, thereby promoting a circular economy .

Case Studies

- Synthesis of Biofuels : Research demonstrated the successful catalytic conversion of biomass-derived sugars into this compound, which was then transformed into biofuels with properties comparable to conventional fuels. This study highlighted the efficiency of using renewable resources for fuel production .

- Pharmaceutical Development : A study focused on the antioxidant effects of hydroxymethylfurfural derivatives showed promising results in protecting liver cells from damage caused by oxidative stress. This research paves the way for developing new therapeutic agents based on furan chemistry .

- Agricultural Innovations : Experiments conducted on the efficacy of furan derivatives as plant protectants revealed their potential in enhancing crop yield while reducing reliance on synthetic pesticides. This application aligns with sustainable agriculture practices aimed at minimizing environmental impact .

作用机制

The mechanism of action of 5-(hydroxymethyl)furan-2-carbonitrile involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in chemical reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

相似化合物的比较

Reactivity and Functional Group Analysis

- Nitrile Group : The nitrile in this compound allows participation in cycloaddition reactions. For example, furan-2-carbonitrile derivatives react with sodium azide to form 5-substituted tetrazoles under catalytic conditions (e.g., 99% yield for 5-(2-furyl)-1H-tetrazole) .

- Hydroxymethyl vs. Bromomethyl : Bromine in 5-(bromomethyl)furan-2-carbonitrile offers superior leaving-group ability for nucleophilic substitutions, whereas the hydroxymethyl group favors hydrogen bonding and solubility .

- Methoxymethyl vs. Methoxycarbonyl : The methoxymethyl group in 5-(methoxymethyl)furan-2-carbaldehyde enhances stability compared to hydroxymethyl, while the methoxycarbonyl group in 5-(methoxycarbonyl)furan-2-carboxylic acid introduces acidity and ester reactivity .

Research Findings and Data

Spectroscopic Data

- Crystallography: The fluorene derivative (C₁₉H₁₁NO) crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 15.899 Å, b = 5.6109 Å, c = 15.664 Å, and β = 103.69° .

生物活性

5-(Hydroxymethyl)furan-2-carbonitrile (CAS No. 89149-70-2) is an organic compound derived from furan, notable for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxymethyl group and a nitrile group attached to a furan ring. Its molecular formula is . The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Research has shown that this compound interacts with various enzymes, significantly influencing their catalytic efficiency. For instance, molecular docking studies indicate that it forms stable hydrogen bonds with the catalytic active site of aldehyde dehydrogenase (PaALDH64) from Pseudomonas aeruginosa, enhancing enzyme activity. This interaction suggests potential roles in metabolic pathways involving aldehyde detoxification.

Anticancer Properties

One of the most significant findings regarding this compound is its anticancer activity. Studies have demonstrated that it exhibits substantial cytotoxic effects against HeLa cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells may be attributed to its interference with cellular metabolic processes.

Antioxidant Effects

The compound has also been investigated for its antioxidant properties. In animal models, particularly in studies involving oxidative liver injury induced by alcohol, this compound showed protective effects. It significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress, while enhancing the activity of enzymatic antioxidants such as catalase and superoxide dismutase . This suggests that the compound may mitigate oxidative damage in biological tissues.

Bacteriolytic Activity

Additionally, there is evidence suggesting that this compound possesses bacteriolytic effects on certain microorganisms. This activity is characterized by damage to bacterial cell walls and membranes, potentially offering applications in antimicrobial therapies.

Research Findings and Case Studies

Synthesis and Applications

This compound can be synthesized through various methods, including the reaction of furfural with hydroxylamine hydrochloride followed by dehydration. Its applications extend beyond biological research; it serves as an intermediate in synthesizing more complex organic molecules and has potential uses in polymer production due to its unique chemical properties.

常见问题

Q. What are the established synthetic routes for 5-(Hydroxymethyl)furan-2-carbonitrile, and what reaction conditions optimize yield?

Answer: The compound is synthesized via two primary routes:

- Route 1: Reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, followed by dehydration using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Optimal conditions include anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C to minimize side reactions .

- Route 2: Catalytic hydrogenation of biomass-derived furfural followed by nitrile formation. This method emphasizes renewable feedstocks and employs palladium or nickel catalysts under mild hydrogen pressure (1–3 atm) .

Yield optimization requires strict control of moisture, stoichiometric ratios (e.g., 1:1.2 furfural:NH₂OH·HCl), and inert atmospheres to prevent oxidation.

Q. What analytical methods are recommended for structural characterization and purity assessment?

Answer:

- Reverse-Phase HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Detection at 254 nm ensures sensitivity for nitrile and hydroxymethyl groups .

- NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) shows characteristic peaks: δ 6.5 ppm (furan C3-H), δ 4.5 ppm (-CH₂OH), and δ 9.8 ppm (-CN). ¹³C NMR confirms nitrile (δ 118 ppm) and furan ring carbons .

- Mass Spectrometry: ESI-MS in positive mode yields [M+H]⁺ at m/z 124.1, with fragmentation patterns aligning with hydroxymethyl and nitrile groups .

Advanced Research Questions

Q. How does molecular docking elucidate the interaction of this compound with enzymes like PaALDH64?

Answer: Molecular docking studies reveal that the compound forms hydrogen bonds with catalytic residues (e.g., Glu268 and Cys302) in the active site of Pseudomonas aeruginosa aldehyde dehydrogenase (PaALDH64). The hydroxymethyl group donates a hydrogen bond to Glu268 (2.1 Å), while the nitrile interacts with Cys302 (3.0 Å). This stabilizes the enzyme-substrate complex, increasing catalytic efficiency by 40% compared to unsubstituted furans . Methodological Note: Use AutoDock Vina with AMBER force fields, and validate with MD simulations (50 ns) to assess binding stability.

Q. How can researchers reconcile contradictory reports on cytotoxicity vs. antioxidant effects?

Answer: The compound exhibits context-dependent bioactivity:

- Cytotoxicity: At 50–100 µM, it induces apoptosis in HeLa cells via ROS-mediated mitochondrial dysfunction (JC-1 assay shows ΔΨm collapse) .

- Antioxidant Effects: At ≤10 µM, it reduces malondialdehyde (MDA) levels by 60% in ethanol-induced oxidative liver injury models, enhancing catalase (CAT) and superoxide dismutase (SOD) activity .

Experimental Design: Use dose-response assays (e.g., MTT for viability, TBARS for lipid peroxidation) across concentrations (1–200 µM) to map dual effects.

Q. What metabolic pathways transform this compound in microbial systems?

Answer: In Saccharomyces cerevisiae, the compound undergoes NADPH-dependent reduction via alcohol dehydrogenases to form 5-(Aminomethyl)furan-2-carbonitrile, which is 3× less toxic. LC-MS/MS traces intermediates, showing a 90% conversion rate at pH 7.4 . Key Pathway: Furan-2-carbonitrile → [NADPH] → Aminomethyl derivative → Acetylation (via acetyl-CoA) → Excretion.

Q. How can selective hydrogenation of the nitrile group be achieved to synthesize 2,5-bis(hydroxymethyl)furan (BHF)?

Answer: Use a Pt/C catalyst (5 wt%) in ethanol/water (9:1) under 10 bar H₂ at 80°C. The nitrile group is selectively reduced to -CH₂NH₂, followed by hydrolysis to -CH₂OH. GC-MS confirms BHF purity (>95%) with retention time 8.2 min (HP-5 column) .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., replacing -CN with -COOH) alter biological activity?

Answer: Comparative studies with 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid show:

- Cytotoxicity: -CN derivatives are 5× more potent (HeLa IC₅₀ = 12 µM vs. 60 µM for -COOH).

- Enzyme Binding: Nitriles form stronger H-bonds (ΔG = -9.2 kcal/mol) vs. carboxylic acids (ΔG = -6.8 kcal/mol) .

Synthetic Tip: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance nitrile reactivity.

Q. What strategies stabilize this compound under varying pH and temperature?

Answer:

- pH Stability: The compound degrades at pH > 8 (hydrolysis of nitrile to amide). Use buffered solutions (pH 5–7) with 0.1% BHT to inhibit oxidation.

- Thermal Stability: Store at 2–8°C under N₂; DSC shows decomposition onset at 145°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。